molecular formula C9H16O2 B12836713 tert-butyl (E)-pent-2-enoate

tert-butyl (E)-pent-2-enoate

Cat. No.: B12836713
M. Wt: 156.22 g/mol
InChI Key: RMMULFUBQFKFRL-VOTSOKGWSA-N
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Description

tert-Butyl (E)-pent-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (E)-pent-2-enoate can be synthesized through several methods. One common approach involves the esterification of pent-2-enoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process may also utilize heterogeneous catalysts to facilitate the esterification reaction while minimizing by-product formation .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (E)-pent-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of ester derivatives .

Scientific Research Applications

tert-Butyl (E)-pent-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into the compound’s derivatives may lead to the development of new therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (E)-pent-2-enoate involves its reactivity as an ester. The ester functional group can undergo hydrolysis, oxidation, reduction, and substitution reactions, which are mediated by various enzymes and chemical reagents. These reactions enable the compound to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (E)-pent-2-enoate is unique due to the presence of the pent-2-enoate group, which imparts distinct reactivity and properties compared to other tert-butyl esters. This uniqueness makes it valuable in specific synthetic applications where the reactivity of the pent-2-enoate group is desired .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

tert-butyl (E)-pent-2-enoate

InChI

InChI=1S/C9H16O2/c1-5-6-7-8(10)11-9(2,3)4/h6-7H,5H2,1-4H3/b7-6+

InChI Key

RMMULFUBQFKFRL-VOTSOKGWSA-N

Isomeric SMILES

CC/C=C/C(=O)OC(C)(C)C

Canonical SMILES

CCC=CC(=O)OC(C)(C)C

Origin of Product

United States

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